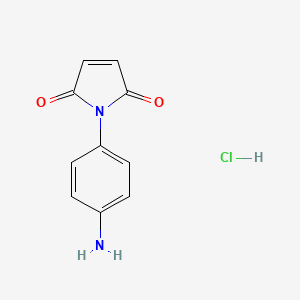![molecular formula C14H8F3N3O B2405016 2,3,4-trifluoro-N-(pirazol[1,5-a]piridin-5-il)benzamida CAS No. 2034239-19-3](/img/structure/B2405016.png)
2,3,4-trifluoro-N-(pirazol[1,5-a]piridin-5-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives
Aplicaciones Científicas De Investigación
2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It has been explored for its use in the development of fluorescent materials and sensors due to its unique photophysical properties.
Biological Research: The compound is used in various biological assays to study its effects on different cellular processes and pathways.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ of 19a–l .
Biochemical Pathways
It’s known that pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Pharmacokinetics
It’s known that compounds with similar structures have tunable photophysical properties .
Result of Action
It’s known that compounds with similar structures have significant photophysical properties .
Action Environment
It’s known that compounds with similar structures have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .
Métodos De Preparación
The synthesis of 2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with pyrazolo[1,5-a]pyridine-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Comparación Con Compuestos Similares
2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds also exhibit significant biological activities and are used in medicinal chemistry for their anticancer and antiviral properties.
Pyrazolo[3,4-d]pyrimidines: Known for their enzyme inhibitory activities, these compounds are studied for their potential as therapeutic agents.
The unique trifluoromethyl group in 2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide enhances its chemical stability and biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2,3,4-trifluoro-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-11-2-1-10(12(16)13(11)17)14(21)19-8-4-6-20-9(7-8)3-5-18-20/h1-7H,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFIGIMRSNGCDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)NC2=CC3=CC=NN3C=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2404935.png)
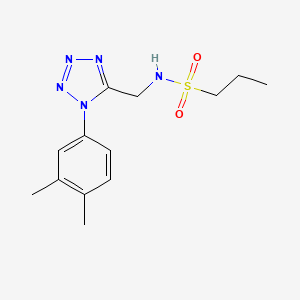
![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2404939.png)
![4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2404941.png)
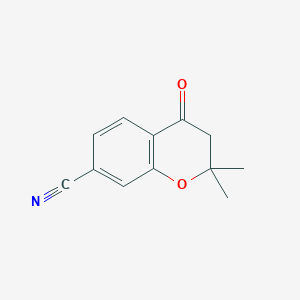

![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/new.no-structure.jpg)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide](/img/structure/B2404950.png)
![1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole](/img/structure/B2404951.png)
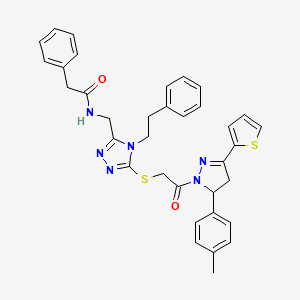
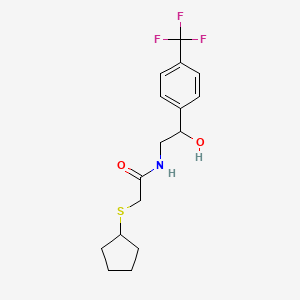
![1-[(2-Fluoroethyl)sulfanyl]propan-2-one](/img/structure/B2404955.png)
